molecular formula C7H15N B2952419 2-Methylhex-5-en-1-amine CAS No. 1339029-84-3

2-Methylhex-5-en-1-amine

Cat. No. B2952419
CAS RN: 1339029-84-3
M. Wt: 113.204
InChI Key: JEDAVAJXFVJEJG-UHFFFAOYSA-N
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Description

2-Methylhex-5-en-1-amine is an organic compound with the CAS Number: 1339029-84-3 . It has a molecular weight of 113.2 and is typically in liquid form . The IUPAC name for this compound is 2-methyl-5-hexen-1-amine .


Molecular Structure Analysis

The InChI code for 2-Methylhex-5-en-1-amine is 1S/C7H15N/c1-3-4-5-7(2)6-8/h3,7H,1,4-6,8H2,2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

2-Methylhex-5-en-1-amine is a liquid . It has a molecular weight of 113.2 .

Scientific Research Applications

Decomposition and Isomerization

The decomposition and isomerization reactions of related radicals have been studied, providing insights into the reaction mechanisms and kinetics. For instance, the 5-methylhex-1-yl radical's decomposition at high temperatures and pressures leads to the formation of various alkenes, with a mechanism involving intramolecular H-transfer reactions (Awan, McGivern, Tsang, & Manion, 2010).

Synthesis of New Classes of Deoxyaminosugars

The compound has been used in the synthesis of new classes of aminosugars. For example, Michael addition reaction with various amines has been utilized to generate gluco- derivatives, indicating its potential in the development of novel aminosugars (Ravindran, Sakthivel, Suresh, & Pathak, 2000).

Atmospheric Chemistry of Amines

A theoretical study focused on the reaction kinetics of amines in the atmosphere, particularly in the context of CO2 capture technologies. The study provides insights into the environmental impact and dispersion of these compounds (Manzoor, Simperler, & Korre, 2015).

Polymerization Studies

The copolymerization of styrene with 5-methylhex-1-ene has been explored, revealing the creation of copolymers with heterogeneous composition and diverse applications (Anderson, Burnett, & Tait, 1962).

Production of Furan-Derived Amines

Research has been conducted on the efficient production of furan-derived amines from related compounds, highlighting the potential for biomass conversion into valuable intermediates (Jiang et al., 2020).

Gel Inhibitor Assisted Dissolution of Polyaniline

The use of 2-methylaziridine as an additive with N-methyl-2-pyrrolidone demonstrated its effectiveness in inhibiting gel formation and enhancing solubility in polymer solutions (Yang & Mattes, 1999).

Electrochemical Synthesis

Electrochemical synthesis involving acetylenic amines and carbon dioxide has been achieved, providing a pathway for producing various compounds while avoiding harmful chemicals (Feroci et al., 2005).

properties

IUPAC Name

2-methylhex-5-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-3-4-5-7(2)6-8/h3,7H,1,4-6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDAVAJXFVJEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylhex-5-en-1-amine

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